5-Chloro-4-(trifluoromethyl)picolinic acid
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Overview
Description
5-Chloro-4-(trifluoromethyl)picolinic acid: is an organic compound with the molecular formula C7H3ClF3NO2 It is a derivative of picolinic acid, which is a pyridinecarboxylic acid This compound is characterized by the presence of a chlorine atom and a trifluoromethyl group attached to the pyridine ring
Mechanism of Action
Target of Action
The primary target of 5-Chloro-4-(trifluoromethyl)picolinic acid is Zinc Finger Proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
This compound works by binding to ZFPs . This binding changes the structures of ZFPs and disrupts zinc binding, thereby inhibiting their function .
Biochemical Pathways
The compound’s interaction with ZFPs affects the biochemical pathways related to viral replication and packaging , as well as normal cell homeostatic functions
Pharmacokinetics
It is known that the compound is slightly soluble in water , which could impact its absorption and distribution within the body
Result of Action
The binding of this compound to ZFPs leads to the inhibition of their function . This can disrupt viral replication and packaging, as well as normal cell homeostatic functions . The exact molecular and cellular effects of this action are likely to be complex and depend on the specific type of ZFP targeted.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water could affect its distribution within the body and its ability to reach its target sites Additionally, factors such as pH and temperature could potentially impact the compound’s stability and activity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-(trifluoromethyl)picolinic acid typically involves the chlorination and trifluoromethylation of picolinic acid derivatives. One common method includes the reaction of 5-chloropicolinic acid with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as purification and crystallization, to obtain the final product in its desired form. The use of advanced technologies and equipment is essential to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-4-(trifluoromethyl)picolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry: 5-Chloro-4-(trifluoromethyl)picolinic acid is used as a building block in organic synthesis. Its unique chemical properties make it valuable for the development of new compounds and materials.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in coordination chemistry, forming complexes with metal ions.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications. Research is ongoing to investigate its role in drug development and its effects on various biological pathways.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it suitable for various applications, including as a catalyst or intermediate in chemical processes.
Comparison with Similar Compounds
- 5-(Trifluoromethyl)picolinic acid
- 3-Chloro-5-(trifluoromethyl)picolinic acid
- 2-Chloro-4-(trifluoromethyl)picolinic acid
Comparison: 5-Chloro-4-(trifluoromethyl)picolinic acid is unique due to the specific positioning of the chlorine and trifluoromethyl groups on the pyridine ring. This unique arrangement imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds. The presence of both electron-withdrawing groups enhances its ability to participate in various chemical reactions, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
5-chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-4-2-12-5(6(13)14)1-3(4)7(9,10)11/h1-2H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUECDOBROYTMSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(=O)O)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90458359 |
Source
|
Record name | 5-Chloro-4-(trifluoromethyl)picolinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90458359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
796090-31-8 |
Source
|
Record name | 5-Chloro-4-(trifluoromethyl)picolinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90458359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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